2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
CAS No.: 920177-77-1
Cat. No.: VC11952474
Molecular Formula: C23H23N7O2
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920177-77-1 |
|---|---|
| Molecular Formula | C23H23N7O2 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 2-(4-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C23H23N7O2/c1-17-7-9-19(10-8-17)32-15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 |
| Standard InChI Key | FDZIULLETUPLSH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Introduction
Molecular Formula and Key Features:
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Molecular Formula: C22H23N5O2
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Functional Groups:
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Ether (phenoxy group)
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Ketone (ethanone group)
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Triazolopyrimidine heterocycle
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Piperazine ring
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This combination of functional groups suggests potential biological activity due to the presence of heteroatoms (N and O) and aromatic systems that may interact with biological targets.
Synthesis
The synthesis of such compounds typically involves multi-step reactions incorporating:
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Formation of the triazolopyrimidine core: This is achieved through cyclization reactions involving hydrazines and pyrimidine precursors.
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Functionalization with piperazine: The piperazine moiety is introduced via nucleophilic substitution or coupling reactions.
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Attachment of the phenoxy group: This step may involve etherification reactions using methylphenols and alkyl halides.
Example Reaction Pathway:
A plausible synthetic route could involve:
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Cyclization of a substituted hydrazine with a pyrimidine derivative to form the triazolopyrimidine ring.
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Coupling of the triazolopyrimidine with piperazine using a suitable linker reagent.
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Etherification of the ethanone backbone with 4-methylphenol.
Potential Applications
Compounds containing triazolopyrimidine cores and piperazine linkages are known for their diverse pharmacological activities. Some potential applications include:
3.1. Pharmaceutical Applications
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Antiviral activity: Triazolopyrimidines have been studied for their ability to inhibit viral polymerases or protein-protein interactions in viruses like influenza .
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Anticancer activity: Piperazine derivatives have shown cytotoxic effects against tumor cell lines through mechanisms like apoptosis induction .
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Neurological applications: Piperazine-containing compounds are often explored for their effects on neurotransmitter systems.
3.2. Materials Science
The compound's aromatic and heterocyclic nature may lend itself to applications in organic electronics or as ligands in coordination chemistry.
Spectroscopic Characteristics:
Based on similar compounds:
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IR Spectroscopy: Peaks for C=O (ketone), C-O-C (ether), and aromatic C-H stretches.
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NMR Spectroscopy:
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Proton signals from aromatic rings, methyl group, and piperazine protons.
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Carbon signals for ketone carbonyl, aromatic carbons, and aliphatic carbons in piperazine.
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Data Table
| Property | Details |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Functional Groups | Ketone, ether, triazolopyrimidine, piperazine |
| Synthesis | Multi-step reaction involving cyclization, coupling, and etherification |
| Potential Applications | Antiviral, anticancer, neurological agents |
| Analytical Techniques | IR, NMR (1H and 13C), mass spectrometry |
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